Ethyl 4-(4-benzylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Introduction of the phenoxyacetamido group: This step involves the reaction of phenoxyacetic acid with an appropriate amine to form the amide bond.
Coupling with the benzoate moiety: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-METHOXYACETAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-CHLOROACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is unique due to the presence of the phenoxyacetamido group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H31N3O4 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C28H31N3O4/c1-2-34-28(33)23-13-14-26(25(19-23)29-27(32)21-35-24-11-7-4-8-12-24)31-17-15-30(16-18-31)20-22-9-5-3-6-10-22/h3-14,19H,2,15-18,20-21H2,1H3,(H,29,32) |
InChI Key |
BGLOLZFGUYBBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.